molecular formula C20H18N4S2 B2365516 6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile CAS No. 496804-69-4

6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile

Cat. No. B2365516
M. Wt: 378.51
InChI Key: YLGVIZOIJISDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile” has a molecular formula of C20H18N4S2 . It has an average mass of 378.514 Da and a monoisotopic mass of 378.097290 Da . This compound is not intended for human or veterinary use and is used for research purposes only.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thieno[2,3-b][1,6]naphthyridines and Related Compounds : A study by Abdel‐Wadood et al. (2008) describes the synthesis of related thieno[2,3-b][1,6]naphthyridines. Compounds like 3-Cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-2(1H)-thione were synthesized and screened for antibacterial activity [Abdel‐Wadood et al., 2008].
  • Microwave-Assisted Synthesis : Singh and Singh (2011) developed a rapid method for synthesizing similar derivatives like 5-amino-2-sulfanyl tetrahydrobenzo[b][1,8]-naphthyridine-3-carbonitriles using microwave irradiation [Singh & Singh, 2011].
  • Structural Analysis and Synthesis Variations : Kingsford-Adaboh et al. (1996) conducted X-ray structural analyses of Smiles rearrangement products, including derivatives of the compound , revealing detailed molecular structures [Kingsford-Adaboh et al., 1996].

Potential Biological and Medicinal Applications

  • Antimicrobial and Antifungal Agents : Al-Omran et al. (2002) synthesized derivatives incorporating 2-aminothiophene-3-carbonitrile, tested for antimicrobial and antifungal activities. Their structural establishment was based on analytical and spectral data, suggesting potential medicinal applications [Al-Omran et al., 2002].
  • Synthesis of Novel Heterocyclic Systems : Research by Bondarenko et al. (2016) involved synthesizing novel heterocyclic systems, like pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridin-2-ones, indicating potential for diverse chemical applications [Bondarenko et al., 2016].

Insights on Molecular Interaction and Reactivity

  • Structural Characterization as DHFR Inhibitors : Al-Wahaibi et al. (2021) described the structural characterization of related compounds as potential dihydrofolate reductase inhibitors, highlighting their molecular interaction capabilities [Al-Wahaibi et al., 2021].
  • Synthesis of Pyrazolonaphthyridine Derivatives : Aly (2006) used a precursor similar to the compound for synthesizing a variety of pyrazolo[3,4-b][1,8]naphthyridines, demonstrating its reactivity and potential for creating diverse heterocyclic derivatives [Aly, 2006].

properties

IUPAC Name

6-methyl-2-(pyridin-3-ylmethylsulfanyl)-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S2/c1-24-8-6-17-16(12-24)19(18-5-3-9-25-18)15(10-21)20(23-17)26-13-14-4-2-7-22-11-14/h2-5,7,9,11H,6,8,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGVIZOIJISDDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)SCC3=CN=CC=C3)C#N)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile

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